molecular formula C11H21N3O2 B7931327 N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide

Cat. No.: B7931327
M. Wt: 227.30 g/mol
InChI Key: KHAWJMSMWOOFQO-PEHGTWAWSA-N
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Description

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of functionalized acyclic substrates.

    Functionalization of the Pyrrolidine Ring: Once the pyrrolidine ring is formed, it can be functionalized to introduce the desired substituents.

    Coupling Reactions: The final step involves coupling the pyrrolidine derivative with other functional groups to form the complete compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and overall molecular architecture.

Uniqueness

What sets N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide apart is its specific combination of functional groups, which confer unique biological activities and chemical properties. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-4-10(7-14)6-13(3)9(2)15/h8,10H,4-7,12H2,1-3H3/t8-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAWJMSMWOOFQO-PEHGTWAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)CN(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)CN(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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